Cas no 7053-79-4 (2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-)
7053-79-4 structure
Product Name:2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-
Numero CAS:7053-79-4
MF:C12H18O2
MW:194.270123958588
CID:567022
PubChem ID:81505
Update Time:2025-04-19
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-
- L-CARVYL ACETATE
- trans-Carvyl acetate
- (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate
- (1S-trans)-2-Methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1S,5R)-
- SCHEMBL24766474
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-
- 7053-79-4
- 5-Isopropenyl-2-methyl-2-cyclohexen-1-yl acetate #
- GKA8535XZR
- Q27279142
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1S-trans)-
- Carvyl acetate, (1S,5R)-
- YTHRBOFHFYZBRJ-NEPJUHHUSA-N
- trans-5-Isopropenyl-2-methyl-2-cyclohexen-1-yl acetate
- (1S,5R)-carvyl acetate
- TRANS-L-CARVYL ACETATE
- EINECS 230-332-3
- (-)-TRANS-CARVYL ACETATE
- NS00081004
- UNII-GKA8535XZR
- 1134-95-8
- [(1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate
- P-MENTHA-6,8-DIEN-2-OL, ACETATE, (2S,4R)-(-)-
-
- Inchi: 1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12+/m1/s1
- Chiave InChI: YTHRBOFHFYZBRJ-NEPJUHHUSA-N
- Sorrisi: O(C(C)=O)[C@@H]1C(C)=CC[C@@H](C(=C)C)C1
Proprietà calcolate
- Massa esatta: 194.13074
- Massa monoisotopica: 194.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 0.96
- Punto di ebollizione: 300.2°C at 760 mmHg
- Punto di infiammabilità: 97.8°C
- Indice di rifrazione: 1.474
- PSA: 26.3
- LogP: 2.85050
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)- Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
7053-79-4 (2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-) Prodotti correlati
- 8007-75-8(BERGAMOT OIL)
- 2306-78-7(1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, 3-acetate)
- 115-95-7(Linalyl acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso